molecular formula C33H49NO7 B150629 Veratrosine CAS No. 475-00-3

Veratrosine

Cat. No.: B150629
CAS No.: 475-00-3
M. Wt: 571.7 g/mol
InChI Key: WXQHVBNTINGJJR-NIFRNHPISA-N
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Mechanism of Action

Target of Action

Veratrosine, a steroidal alkaloid, primarily targets the Hedgehog (Hh) signaling pathway . This pathway plays a crucial role in the growth and differentiation of cells and normal tissue development . It is also abnormally active for cell proliferation in more than 20 types of cancer . Additionally, this compound has been found to antagonize the cardioaccelerator action of epinephrine and norepinephrine, with the site of action being in the pacemaker of the heart .

Mode of Action

This compound functions as an inhibitor of the Hh signaling pathway . It interacts with its targets and suppresses the Hh signaling pathway, thereby inhibiting abnormal cell proliferation . In the context of cardiovascular action, this compound antagonizes the cardioaccelerator action of epinephrine and norepinephrine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Hh signaling pathway . By inhibiting this pathway, this compound can suppress abnormal cell proliferation, which is a characteristic of various types of cancer . This makes this compound a potential candidate for cancer treatment.

Pharmacokinetics

It is known that the full effect of this compound requires a considerable time to develop, up to 50 minutes in isolated heart preparations and fifteen minutes or more in the intact circulation .

Result of Action

The inhibition of the Hh signaling pathway by this compound results in the suppression of abnormal cell proliferation, which is beneficial in the treatment of various types of cancer . In terms of cardiovascular action, this compound antagonizes the cardioaccelerator action of epinephrine and norepinephrine, which can have significant effects on heart rate .

Chemical Reactions Analysis

Types of Reactions: Veratrosine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO7/c1-16-11-26(36)28(34-14-16)18(3)21-7-8-22-23-6-5-19-12-20(9-10-33(19,4)25(23)13-24(22)17(21)2)40-32-31(39)30(38)29(37)27(15-35)41-32/h5,7-8,16,18,20,23,25-32,34-39H,6,9-15H2,1-4H3/t16-,18-,20-,23-,25-,26+,27+,28-,29+,30-,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQHVBNTINGJJR-NIFRNHPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CC=C5CC(CCC5(C4C3)C)OC6C(C(C(C(O6)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CC=C5C[C@H](CC[C@@]5([C@H]4C3)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101032273
Record name Veratrosine
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Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB]
Record name Veratrosine
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Solubility

INSOL IN WATER
Record name VERATROSINE
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Color/Form

NEEDLES FROM AQ METHANOL

CAS No.

475-00-3
Record name Veratrosine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Veratrosine
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Record name Veratrosine
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Record name VERATROSINE
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Record name VERATROSINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

242-243 DECOMP
Record name VERATROSINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Veratrosine affect heart rate?

A1: this compound acts as an "antiaccelerator" by selectively antagonizing the positive chronotropic effect of epinephrine and similar substances on the pacemaker tissue of the heart. [, , , ] This means it inhibits the increase in heart rate caused by these substances but does not necessarily affect the basal heart rate. [] This effect has been observed in various experimental models, including isolated heart preparations and intact animals. [, , , ]

Q2: Does this compound influence other effects of epinephrine besides heart rate?

A2: While this compound effectively inhibits epinephrine's cardioaccelerator action, it does not abolish its vasopressor action or positive inotropic action. [, ] This suggests a specific interaction with the pathways controlling heart rate.

Q3: Does this compound affect the heart rate in denervated hearts?

A3: Yes, this compound still influences heart rate even in chronically sympathetically denervated hearts, suggesting its action is not dependent on intact sympathetic innervation. []

Q4: What is the chemical structure of this compound?

A4: this compound is a glycosidic alkaloid, meaning it is composed of a sugar molecule (glucose) attached to a non-sugar portion (aglycone). Its aglycone is the steroidal alkaloid veratramine. [, , , ]

Q5: Are there spectroscopic data available for this compound?

A5: While detailed spectroscopic data for this compound itself might be limited in the provided research, several studies use techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to characterize related alkaloids from the same plant sources. [, , , , , ] These techniques help elucidate the structures of these complex molecules.

Q6: Is this compound's effect immediate, or does it develop over time?

A6: Unlike veratramine, which acts rapidly, this compound's full effect takes time to develop. In isolated heart preparations, it can take up to 50 minutes, while in intact circulation, it might require 15 minutes or more. []

Q7: How does this compound compare to veratramine in terms of its pharmacokinetic properties?

A7: this compound, unlike veratramine, does not exhibit convulsant properties when administered intravenously at doses up to 0.3 mg/kg in dogs. It may also display inconsistent emetic effects. [] This suggests differences in their pharmacokinetic and pharmacodynamic profiles.

Q8: Has this compound been tested in any clinical trials?

A8: The provided research focuses primarily on preclinical studies using isolated tissues and animal models. There is no mention of clinical trials involving this compound in these studies.

Q9: What animal models have been used to study this compound's effects?

A9: Researchers have employed various animal models, primarily dogs and cats, to investigate this compound's effects on heart rate and its interaction with epinephrine. These studies included both anesthetized and spinal preparations. [, , ]

Q10: Are there any known toxic effects of this compound?

A10: While this compound itself doesn't seem to cause convulsions at specific doses in dogs, [] Veratrum alkaloids, in general, are known to have potential toxicity. Some can induce retching, increase reflex excitability, and even cause convulsions in mice. [] This highlights the need for careful consideration of dosage and potential side effects.

Q11: What analytical techniques have been used to quantify this compound in plant material and biological samples?

A11: High-performance liquid chromatography (HPLC) coupled with ultraviolet detection (HPLC-UV) has been employed to determine the content of this compound in plant extracts. [, ] This technique allows for the separation and quantification of individual compounds within complex mixtures. Other studies mention using liquid chromatography coupled with mass spectrometry (LC-MS) for analyzing related alkaloids in similar contexts. [, , , , , ]

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